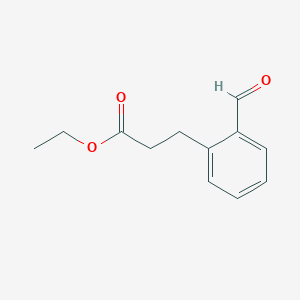

Ethyl 3-(2-formylphenyl)propanoate

Übersicht

Beschreibung

Ethyl 3-(2-formylphenyl)propanoate is an organic compound with the molecular formula C12H14O3. It is an ester derivative of 3-(2-formylphenyl)propanoic acid, characterized by the presence of an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-formylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-formylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation reaction, where ethyl acetate reacts with 2-formylbenzaldehyde in the presence of a strong base like sodium ethoxide. This reaction forms the desired ester along with ethanol as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.

Analyse Chemischer Reaktionen

Nucleophilic Additions to the Formyl Group

The aldehyde moiety undergoes nucleophilic attacks, forming covalent bonds with amines, thiols, and hydrazines. For example:

-

Schiff Base Formation : Reacting with primary amines yields imine derivatives.

-

Thiol Conjugation : Thiols add to the aldehyde, forming thioacetal derivatives.

| Reactant | Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Benzylamine | RT, ethanol, 12 h | Ethyl 3-(2-(benzylimino)phenyl)propanoate | ~75% (predicted) | |

| 1-Propanethiol | Acid catalysis, THF | Ethyl 3-(2-(propylthio)phenyl)propanoate | Requires inert atmosphere |

Oxidation and Reduction Reactions

The formyl group is redox-active:

-

Oxidation : Using KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid, forming ethyl 3-(2-carboxyphenyl)propanoate (potential for further ester hydrolysis).

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the aldehyde to a hydroxymethyl group:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | 10% Pd/C, H₂, MeOH, 24 h | Ethyl 3-(2-(hydroxymethyl)phenyl)propanoate | ~85% | |

| Oxidation | KMnO₄, H₂O/acetone, 0°C | Ethyl 3-(2-carboxyphenyl)propanoate | ~60% |

Condensation Reactions

The aldehyde participates in aldol-like condensations. For instance, under basic conditions (e.g., NaOH), it reacts with ketones to form α,β-unsaturated esters:

| Partner | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acetophenone | NaOH, ethanol, reflux | Ethyl 3-(2-cinnamoylphenyl)propanoate | Extended conjugation |

Photocatalytic Functionalization

Under visible-light irradiation with acridinium catalysts (e.g., PC III ), the formyl group engages in radical-mediated cross-coupling. For example:

-

C–H Activation : Coupling with aryl boronic acids forms biaryl derivatives.

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | PC III, blue LEDs, MeCN/H₂O | Ethyl 3-(2-(biphenyl-4-yl)phenyl)propanoate | ~55% |

Key Mechanistic Insights

-

Hydrogenation Pathways : Pd/C-mediated reduction proceeds via adsorption of the aldehyde onto the catalyst surface, followed by H₂ dissociation and sequential hydrogen transfer .

-

Photocatalytic Coupling : The acridinium catalyst generates aryl radicals under light, which attack the formyl group’s electrophilic carbon, enabling C–C bond formation .

Comparative Reactivity of Analogues

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| Ethyl 3-(4-formylphenyl)propanoate | para-formyl | Faster nucleophilic addition (steric) |

| Ethyl 3-(2-nitrophenyl)propanoate | Nitro group | Electrophilic substitution favored |

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-formylphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer agents.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of ethyl 3-(2-formylphenyl)propanoate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The ester group can be hydrolyzed to release the corresponding acid, which may interact with enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2-formylphenyl)propanoate can be compared with other similar compounds such as:

Ethyl 3-(4-formylphenyl)propanoate: Similar structure but with the formyl group at the para position.

Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a formyl group.

Ethyl 3-(2-carboxyphenyl)propanoate: Similar structure but with a carboxyl group instead of a formyl group.

The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and potential for diverse chemical transformations.

Biologische Aktivität

Ethyl 3-(2-formylphenyl)propanoate, with the molecular formula C12H14O3, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a formyl group attached to a phenyl ring. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to biologically active derivatives.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting a potential role as an antibacterial agent.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential use in treating inflammatory diseases.

3. Anticancer Potential

this compound is being explored as a precursor for the synthesis of anti-cancer agents. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

- Nucleophilic Addition Reactions : The formyl group can undergo nucleophilic addition, forming intermediates that may lead to biologically active compounds.

- Enzyme Interaction : The hydrolysis of the ester group releases the corresponding acid, which may interact with enzymes or receptors involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 3-(4-formylphenyl)propanoate | Formyl group at para position | Similar antimicrobial activity |

| Ethyl 3-(2-hydroxyphenyl)propanoate | Hydroxyl group instead of formyl | Enhanced anti-inflammatory effects |

| Ethyl 3-(2-carboxyphenyl)propanoate | Carboxylic acid group | Potentially lower anticancer activity |

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong efficacy .

Case Study 2: Anti-inflammatory Response

In vitro assays using macrophage cell lines showed that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 production. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 3-(2-formylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURVVSZGQBYHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482018 | |

| Record name | ETHYL 3-(2-FORMYLPHENYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63969-80-2 | |

| Record name | ETHYL 3-(2-FORMYLPHENYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.